

The Chemical Architecture of Calyciphylline A: A Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: **Calyciphylline A**

Cat. No.: **B12324096**

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An In-depth Exploration of a Complex Daphniphyllum Alkaloid

Calyciphylline A is a structurally intricate, hexacyclic natural product belonging to the Daphniphyllum alkaloids, a diverse family of compounds isolated from plants of the Daphniphyllum genus. First reported in 2003 from the leaves of *Daphniphyllum calycinum*, **Calyciphylline A** has garnered significant attention from the scientific community due to its unique and challenging molecular framework. This technical guide provides a comprehensive overview of the chemical structure of **Calyciphylline A**, including its spectroscopic and physicochemical properties, alongside a discussion of the experimental approaches for its study. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

Calyciphylline A possesses a complex, caged polycyclic skeleton that is characteristic of the Daphniphyllum alkaloids. Its chemical identity is defined by the following key identifiers:

- Molecular Formula: $C_{23}H_{31}NO_4$ [1]
- Molecular Weight: 385.5 g/mol [1]
- IUPAC Name: methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.1^{1,5}.0^{2,10}.0^{3,8}.0^{16,19}]icos-13(19)-ene-17-carboxylate [1]

- CAS Number: 596799-30-3[\[1\]](#)

The core of **Calyciphylline A** is a fused hexacyclic ring system, which presents a significant synthetic challenge and has been the subject of numerous synthetic studies. The structure features a unique nitrogen-containing bridge and multiple stereocenters, contributing to its three-dimensional complexity.

Spectroscopic Data

The definitive structure of **Calyciphylline A** was elucidated through extensive spectroscopic analysis. While the complete original dataset from the isolation study is not fully accessible, data from total synthesis efforts and related compounds provide a clear picture of its spectral characteristics.

Table 1: Physicochemical and Spectroscopic Properties of **Calyciphylline A**

Property	Value	Reference
Molecular Formula	C ₂₃ H ₃₁ NO ₄	[1]
Molecular Weight	385.5 g/mol	[1]
Exact Mass	385.22530847 Da	[1]
Appearance	White amorphous powder	[2]

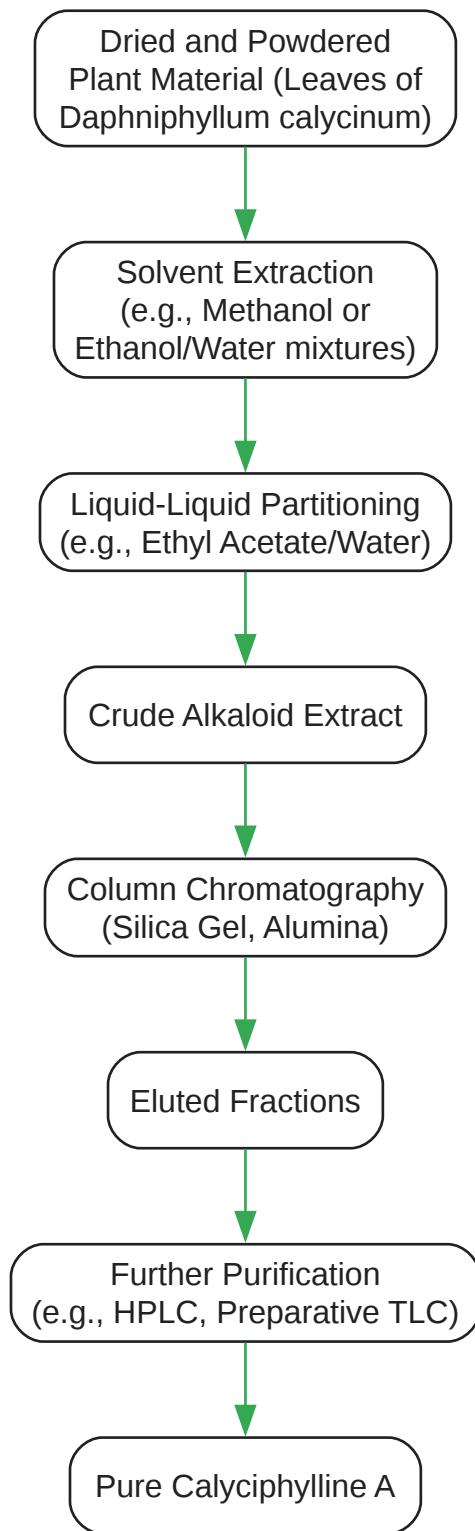
Note: Detailed, tabulated ¹H and ¹³C NMR data and High-Resolution Mass Spectrometry (HRMS) data for **Calyciphylline A** from its original isolation are reported in "Calyciphyllines A and B, Two Novel Hexacyclic Alkaloids from *Daphniphyllum calycinum*" (Organic Letters, 2003). However, the full text of this publication, containing the complete data tables, was not accessible for this review. The data presented in total synthesis papers confirms the structure by comparison to the natural product's spectra.

Experimental Protocols

Isolation and Purification of **Calyciphylline A**

While the specific, detailed protocol for the isolation of **Calyciphylline A** from the original 2003 publication was not available for this review, a general methodology for the extraction and

purification of *Daphniphyllum* alkaloids from plant material can be described. This process typically involves the following steps:



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Figure 1. General workflow for the isolation of *Daphniphyllum* alkaloids.

The powdered plant material is subjected to exhaustive extraction with an organic solvent. The resulting crude extract is then partitioned between an organic solvent and an acidic aqueous solution to separate the alkaloids. The aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with an organic solvent. This crude alkaloid mixture is then subjected to multiple rounds of column chromatography (e.g., silica gel, alumina) followed by high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to yield the pure **Calyciphylline A**.

Structure Elucidation

The determination of the complex structure of **Calyciphylline A** relies on a combination of modern spectroscopic techniques:

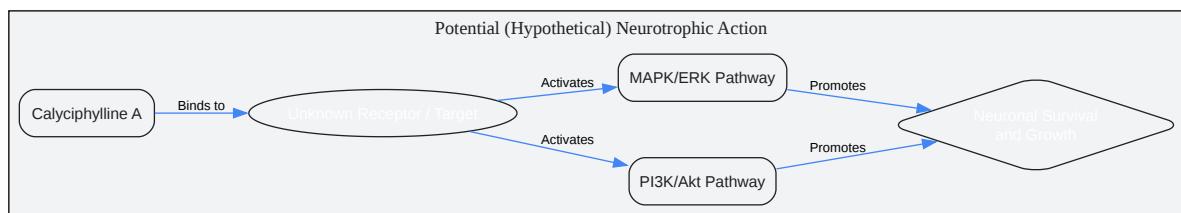
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the carbon skeleton and the relative stereochemistry of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula. Fragmentation patterns observed in MS/MS experiments can provide additional structural information.
- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule. While not explicitly stated for **Calyciphylline A** in the available abstracts, this technique is commonly used for related *Daphniphyllum* alkaloids.

Biological Activity and Signaling Pathways

The biological activities of the broader family of *Daphniphyllum* alkaloids are known to include cytotoxic, anti-HIV, and neurotrophic effects. However, specific studies detailing the mechanism of action or the signaling pathways directly modulated by **Calyciphylline A** are not extensively reported in the publicly available scientific literature.

Research on related compounds within the *Daphniphyllum* family suggests potential interactions with key cellular pathways. For instance, some alkaloids from *Daphniphyllum*

calycinum have been shown to exhibit inhibitory activity on the NF- κ B and TGF- β signaling pathways.^[3] The neurotrophic properties observed in some related alkaloids may involve the modulation of neurotrophin signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are critical for neuronal survival and differentiation. These pathways often involve the activation of downstream kinases like Akt and ERK.



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